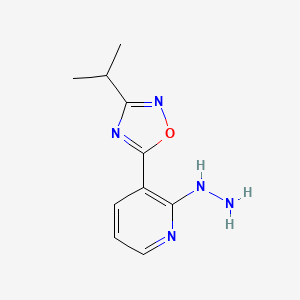

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-6(2)8-13-10(16-15-8)7-4-3-5-12-9(7)14-11/h3-6H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYDMCVFIZMPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole typically involves the reaction of 2-hydrazinopyridine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the temperature and pressure are carefully controlled to optimize the reaction conditions. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxadiazole derivatives with various functional groups.

Reduction: Hydrazine derivatives.

Substitution: A wide range of substituted oxadiazole compounds.

Scientific Research Applications

Synthesis of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole

The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the oxadiazole ring. The method can vary based on the desired substitution patterns on the oxadiazole and the pyridine moieties. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising antimicrobial properties. For instance, compounds similar to 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Oxadiazole derivatives are also recognized for their antioxidant capabilities. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focal point in recent pharmacological research. Compounds similar to 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of oxadiazole derivatives. Modifications at different positions on the oxadiazole ring or on the attached hydrazine or pyridine groups can significantly influence biological activity. For example:

- Substituents on the pyridine ring can enhance interaction with biological targets.

- Alkyl groups on the oxadiazole can improve lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have documented the synthesis and evaluation of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole and its derivatives:

Mechanism of Action

The mechanism of action of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Reactivity: The hydrazino-pyridyl group distinguishes the target compound from chloromethyl or chloroethyl derivatives, which are more reactive toward nucleophilic substitution .

- Conformational Diversity : The azetidine-substituted analogue introduces a strained four-membered ring, which may restrict rotational freedom and influence binding to biological targets .

Biological Activity

5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.26 g/mol

- IUPAC Name : 5-(2-hydrazinyl-3-pyridinyl)-3-isopropyl-1,2,4-oxadiazole

This compound features a hydrazine moiety and an isopropyl group attached to the oxadiazole ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole. The following sections summarize key findings regarding its anticancer activity.

In Vitro Studies

- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. Results indicated significant cytotoxic effects with IC values comparable to standard chemotherapeutics.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole | HEPG2 | TBD | This Study |

| Related Oxadiazole Derivative | MCF7 | 0.275 | |

| Related Oxadiazole Derivative | PC-3 | 0.420 |

The mechanism by which 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression:

- Apoptosis Induction : Studies suggest that oxadiazole derivatives can trigger apoptotic pathways in cancer cells through caspase activation .

- Targeting Enzymatic Pathways : The compound may inhibit enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival .

Other Biological Activities

Beyond its anticancer properties, preliminary studies indicate that 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole may possess other pharmacological activities:

- Antimicrobial Activity : Some derivatives in the oxadiazole class have shown promising antimicrobial properties against both bacterial and fungal strains.

- Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory effects, warranting further investigation into its use for inflammatory diseases.

Case Studies

A case study involving the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited significant antitumor activity across multiple cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions could enhance biological efficacy .

Q & A

Q. What synthetic methodologies are recommended for 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazides and nitriles or amidoximes. For the target compound, the hydrazino-pyridyl moiety suggests a starting material like 3-pyridylhydrazine. Key steps include:

- Hydrazone formation : Reacting 3-pyridylhydrazine with a carbonyl compound under acidic conditions.

- Oxadiazole cyclization : Using dehydrating agents (e.g., POCl₃) or microwave-assisted synthesis to form the 1,2,4-oxadiazole ring .

- Optimization : Temperature control (60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 5-(2-Hydrazino-3-pyridyl)-3-isopropyl-1,2,4-oxadiazole?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify protons on the pyridyl (δ 7.5–8.5 ppm) and hydrazino groups (δ 4.0–5.0 ppm). The isopropyl group shows a triplet at δ 1.2–1.5 ppm .

- IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydrazino-pyridyl substituent influence the compound's bioactivity compared to other oxadiazole derivatives?

- Methodological Answer : The hydrazino group enhances hydrogen-bonding capacity, potentially increasing interactions with biological targets (e.g., enzymes or receptors). Comparative studies involve:

- Docking simulations : Analyze binding affinities using software like AutoDock Vina against targets (e.g., antimicrobial enzymes) .

- Structure-Activity Relationship (SAR) : Replace the hydrazino group with methyl or methoxy groups to assess activity changes .

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Q. What experimental strategies can address discrepancies in reported bioactivity data across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity .

- Control compounds : Include known oxadiazole derivatives (e.g., 3-phenyl-1,2,4-oxadiazole) as benchmarks .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use tools like SwissADME or pkCSM to estimate:

- Lipophilicity (LogP) : Critical for membrane permeability.

- Metabolic stability : Cytochrome P450 interactions predict hepatic clearance .

- Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Advanced Characterization : X-ray crystallography can resolve ambiguities in tautomeric forms of the oxadiazole ring .

- Ethical Compliance : Ensure animal or human cell studies follow institutional review board protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.